Dimethyl L-isothiocyanatosuccinate; 99%
Overview
Description
Dimethyl L-isothiocyanatosuccinate is a chemical compound with the molecular formula C7H9NO4S . It contains a total of 21 bonds: 12 non-H bonds, 4 multiple bonds, 6 rotatable bonds, 4 double bonds, 1 isothiocyanate (aliphatic), and 2 esters (aliphatic) .
Synthesis Analysis
The synthesis of dimethyl succinate, a similar compound, has been analyzed and the process design is presented in a paper . The process analysis and design are based on experimental data (kinetics), information from open literature, and mathematical models and computer programs for process simulation and evaluation .Molecular Structure Analysis
The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of the Dimethyl L-isothiocyanatosuccinate molecule . It contains a total of 21 bonds, including 12 non-H bonds, 4 multiple bonds, 6 rotatable bonds, 4 double bonds, 1 isothiocyanate (aliphatic), and 2 esters (aliphatic) .Scientific Research Applications
Chemical Interactions and Cellular Impact
Research on dimethyl L-isothiocyanatosuccinate and related compounds has explored their applications across various scientific fields, focusing on their chemical properties and impacts on cellular processes. A study examining the effects of Dimethyl Sulfoxide (DMSO), a related solvent, on cellular mechanisms revealed that even at low concentrations, DMSO induces significant changes across all macromolecules, potentially affecting experimental outcomes where it is used as a solvent (Tunçer et al., 2018). This finding underscores the complex interactions between such chemicals and biological systems, necessitating careful consideration of their use in research settings.
Synthetic and Analytical Applications
In the realm of synthetic chemistry, dimethyl acetylsuccinate (DMAS), sharing a functional group similarity with dimethyl L-isothiocyanatosuccinate, has been highlighted for its broad utility as an organic chemical intermediate. Its applications span pharmaceuticals, pesticides, pigments, dyes, and organic synthesis research, showcasing the versatile role of dimethyl succinate derivatives in scientific research (Wang Shu-lan, 2007).
Proteomics and Quantitative Analysis
Further, the application of stable isotope dimethyl labeling for quantitative proteomics has been a significant area of research. This methodology enables accurate quantification of protein expression, offering a cost-effective and reliable approach for high-throughput proteomics experiments (Boersema et al., 2009). Such techniques are instrumental in advancing our understanding of protein dynamics and functions within biological systems.
Biomedical and Clinical Research
The exploration of dimethyl compounds extends into biomedical research, where Dimethyl Sulfoxide (DMSO) has been studied for its cryoprotective properties and potential therapeutic applications. One study highlighted the role of DMSO in extending the lifespan of Caenorhabditis elegans, a model organism in aging research, by inducing changes in gene expression (Wang et al., 2010). This demonstrates the potential of dimethyl compounds in contributing to the understanding and manipulation of lifespan and aging mechanisms.
Safety and Hazards
Future Directions
properties
IUPAC Name |
dimethyl (2S)-2-isothiocyanatobutanedioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4S/c1-11-6(9)3-5(8-4-13)7(10)12-2/h5H,3H2,1-2H3/t5-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHDEBYHAZNXDQ-YFKPBYRVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C(=O)OC)N=C=S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H](C(=O)OC)N=C=S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80153442 | |
Record name | Dimethyl isothiocyanatosuccinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80153442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
121928-38-9 | |
Record name | Dimethyl isothiocyanatosuccinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80153442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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